molecular formula C21H25ClN2O3S B11359230 1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B11359230
M. Wt: 421.0 g/mol
InChI Key: JMEFGUIDVBYDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and an ethylphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Ethylphenyl Group: The final step involves coupling the piperidine derivative with 2-ethylphenylamine under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
  • 2-Chlorophenyl methyl sulfone

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-2-16-7-4-6-10-20(16)23-21(25)17-11-13-24(14-12-17)28(26,27)15-18-8-3-5-9-19(18)22/h3-10,17H,2,11-15H2,1H3,(H,23,25)

InChI Key

JMEFGUIDVBYDNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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